![molecular formula C10H9BrO3 B3228583 Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate CAS No. 126534-57-4](/img/structure/B3228583.png)
Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate
Overview
Description
Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate, also known as MBOA, is a chemical compound that has gained significant attention in the scientific research community. MBOA is a member of the oxoacetate family and is used in various fields of research such as medicinal chemistry, drug discovery, and organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has also been shown to exhibit antiviral activity against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Advantages and Limitations for Lab Experiments
Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate is also readily available in large quantities, making it a cost-effective research tool. However, Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has some limitations, including its limited solubility in water and its potential to form adducts with other compounds, which can affect its activity and specificity.
Future Directions
There are several future directions for the research on Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate. One potential direction is the development of new derivatives of Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate with improved activity and specificity. Another direction is the investigation of the mechanism of action of Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate and its potential targets in various diseases. Finally, the potential use of Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate as a therapeutic agent for the treatment of various diseases should be explored further.
Conclusion:
In conclusion, Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate is a chemical compound that has gained significant attention in the scientific research community. Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate exhibits various biological activities, including antitumor, anti-inflammatory, and antiviral activities. Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has some limitations, including its limited solubility in water and its potential to form adducts with other compounds. There are several future directions for the research on Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate, including the development of new derivatives, investigation of its mechanism of action, and potential use as a therapeutic agent.
Scientific Research Applications
Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral activities. Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate has also been investigated for its potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
properties
IUPAC Name |
methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)9(12)8-5-3-2-4-7(8)6-11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIHEUUYEWVQHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=CC=C1CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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